(4aR,9aR)-4a,9a-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
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Overview
Description
(4aR,9aR)-4a,9a-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aR)-4a,9a-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a suitable intermediate, followed by cyclization and functional group modifications to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4aR,9aR)-4a,9a-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(4aR,9aR)-4a,9a-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are explored in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in developing new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (4aR,9aR)-4a,9a-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit a particular enzyme involved in disease progression, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (4aR,9aR)-4a,6,8-trimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-one
- [(4aR,9aR)-4,4,4a,9-tetramethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazol-2-yl]methanol
Uniqueness
Compared to similar compounds, (4aR,9aR)-4a,9a-Dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole stands out due to its specific stereochemistry and functional groups, which confer unique biological and chemical properties. These differences can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
163162-78-5 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(4aR,9aR)-4a,9a-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H19N/c1-13-9-5-6-10-14(13,2)15-12-8-4-3-7-11(12)13/h3-4,7-8,15H,5-6,9-10H2,1-2H3/t13-,14-/m1/s1 |
InChI Key |
LQJJCCZSSLQQHY-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@]1(NC3=CC=CC=C23)C |
Canonical SMILES |
CC12CCCCC1(NC3=CC=CC=C23)C |
Origin of Product |
United States |
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